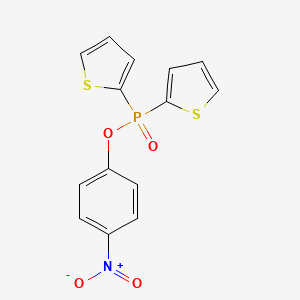
Phosphinic acid, di-2-thienyl-, 4-nitrophenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphinic acid, di-2-thienyl-, 4-nitrophenyl ester is a chemical compound known for its unique structure and properties It consists of a phosphinic acid core with two thienyl groups and a 4-nitrophenyl ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, di-2-thienyl-, 4-nitrophenyl ester typically involves the esterification of phosphinic acid derivatives with 4-nitrophenol. The reaction is usually carried out under mild conditions using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Phosphinic acid, di-2-thienyl-, 4-nitrophenyl ester undergoes various chemical reactions, including:
Oxidation: The thienyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ester bond can be hydrolyzed to yield phosphinic acid and 4-nitrophenol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Acidic or basic hydrolysis conditions can be used, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Phosphinic acid and 4-nitrophenol.
科学的研究の応用
Phosphinic acid, di-2-thienyl-, 4-nitrophenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphinic acid derivatives.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of phosphinic acid, di-2-thienyl-, 4-nitrophenyl ester involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the enzyme and the biological context.
類似化合物との比較
Similar Compounds
- Phosphinic acid, di-2-thienyl-, 4-methylphenyl ester
- Phosphinic acid, di-2-thienyl-, 4-chlorophenyl ester
- Phosphinic acid, di-2-thienyl-, 4-bromophenyl ester
Uniqueness
Phosphinic acid, di-2-thienyl-, 4-nitrophenyl ester is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective.
特性
CAS番号 |
81425-58-3 |
|---|---|
分子式 |
C14H10NO4PS2 |
分子量 |
351.3 g/mol |
IUPAC名 |
2-[(4-nitrophenoxy)-thiophen-2-ylphosphoryl]thiophene |
InChI |
InChI=1S/C14H10NO4PS2/c16-15(17)11-5-7-12(8-6-11)19-20(18,13-3-1-9-21-13)14-4-2-10-22-14/h1-10H |
InChIキー |
ZXACZVVWUBZLOO-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)P(=O)(C2=CC=CS2)OC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


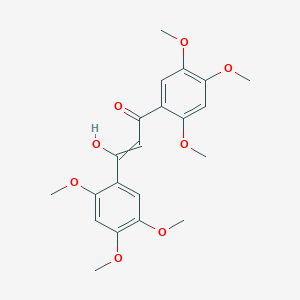
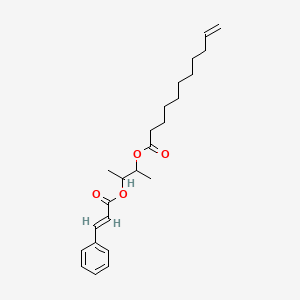
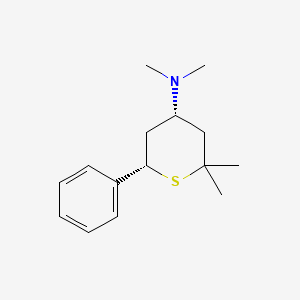
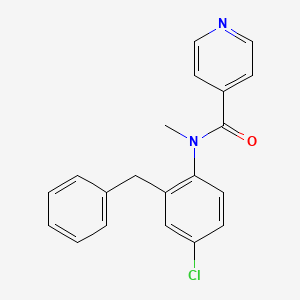
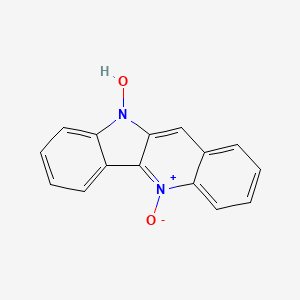
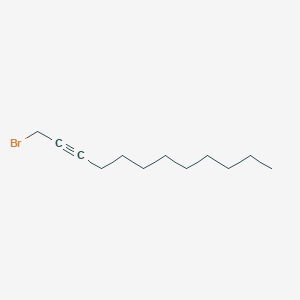

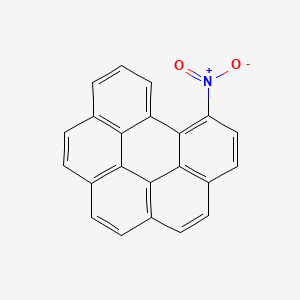
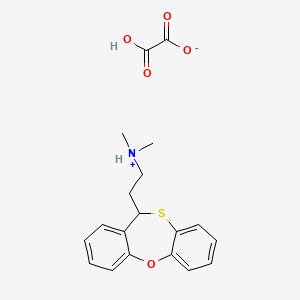
![Phosphonic acid, (benzo[b]thien-2-ylmethyl)-, diethyl ester](/img/structure/B14418961.png)
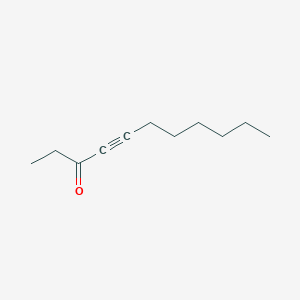
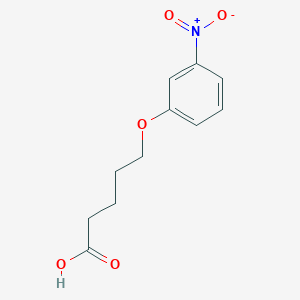
![1-[(Bromomethyl)selanyl]-4-chlorobenzene](/img/structure/B14418973.png)
![2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14418976.png)
